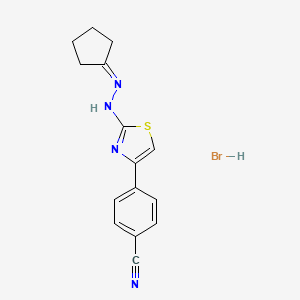

RNF5 inhibitor Inh-2

Vue d'ensemble

Description

L'inhibiteur de RNF5 inh-02 est un puissant inhibiteur de petite molécule de la ligase E3 ubiquitine RNF5/RMA1. Ce composé a montré une efficacité significative dans le sauvetage de la mutation F508del-CFTR dans les cellules épithéliales bronchiques, ce qui en fait un outil précieux pour la recherche sur la mucoviscidose . L'inhibiteur de RNF5 inh-02 est également exploré pour son potentiel à moduler l'immunité antivirale et la progression du cancer .

Applications De Recherche Scientifique

RNF5 inhibitor inh-02 has a wide range of scientific research applications:

Chemistry: Used as a tool to study the ubiquitination process and the role of E3 ubiquitin ligases in protein degradation.

Biology: Investigated for its effects on cellular processes such as protein localization and stability.

Medicine: Explored as a potential therapeutic agent for cystic fibrosis by rescuing the F508del-CFTR mutation.

Industry: Utilized in the development of new drugs targeting the ubiquitin-proteasome system.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'inhibiteur de RNF5 inh-02 implique une série de réactions chimiques à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent la formation de l'échafaudage 1,2,4-thiadiazol-5-ylidène par amarrage de ligand et criblage virtuel du doigt RING de la structure de RNF5 . Le composé est ensuite purifié pour atteindre une pureté de 99,81 % .

Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle de l'inhibiteur de RNF5 inh-02 ne soient pas largement documentées, le composé est généralement synthétisé dans des laboratoires de recherche dans des conditions contrôlées. La production implique des techniques de synthèse organique standard, notamment l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) pour la dissolution et le stockage .

Analyse Des Réactions Chimiques

Types de réactions : L'inhibiteur de RNF5 inh-02 subit principalement des réactions de substitution en raison de son échafaudage thiadiazole. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courantes :

Réactions de substitution : Impliquent généralement des nucléophiles tels que les amines ou les thiols.

Réactions d'oxydation : Peut être réalisée à l'aide d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réactions de réduction : Impliquent souvent des réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les amines peuvent produire des dérivés amides, tandis que les réactions d'oxydation peuvent produire des sulfoxydes ou des sulfones.

4. Applications de la recherche scientifique

L'inhibiteur de RNF5 inh-02 possède un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme outil pour étudier le processus d'ubiquitination et le rôle des ligases E3 ubiquitine dans la dégradation des protéines.

Biologie : Investigué pour ses effets sur des processus cellulaires tels que la localisation et la stabilité des protéines.

Médecine : Exploré comme agent thérapeutique potentiel pour la mucoviscidose en sauvant la mutation F508del-CFTR.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le système ubiquitine-protéasome.

5. Mécanisme d'action

L'inhibiteur de RNF5 inh-02 exerce ses effets en inhibant l'activité de ligase E3 ubiquitine de RNF5/RMA1. Cette inhibition entraîne une diminution de l'ubiquitination et de la dégradation des protéines cibles telles que F508del-CFTR, stabilisant ainsi la forme mature de CFTR . De plus, l'inhibiteur de RNF5 inh-02 module les voies en aval impliquant ATG4B et la paxilline, qui sont des cibles connues de RNF5 .

Composés similaires :

inh-2 : Un autre inhibiteur de RNF5 qui a montré une efficacité dans le sauvetage de l'activité F508del-CFTR.

Inhibiteurs de la ligase E3 ubiquitine : Une classe plus large de composés qui ciblent diverses ligases E3 impliquées dans la dégradation des protéines.

Unicité : L'inhibiteur de RNF5 inh-02 est unique en raison de sa grande spécificité et de sa puissance dans l'inhibition de RNF5/RMA1. Il a démontré une efficacité significative dans le sauvetage de la mutation F508del-CFTR, ce qui en fait un outil précieux pour la recherche sur la mucoviscidose .

Mécanisme D'action

RNF5 inhibitor inh-02 exerts its effects by inhibiting the E3 ubiquitin ligase activity of RNF5/RMA1. This inhibition leads to a decrease in the ubiquitination and degradation of target proteins such as F508del-CFTR, thereby stabilizing the mature form of CFTR . Additionally, RNF5 inhibitor inh-02 modulates downstream pathways involving ATG4B and paxillin, which are known targets of RNF5 .

Comparaison Avec Des Composés Similaires

inh-2: Another inhibitor of RNF5 that has shown efficacy in rescuing F508del-CFTR activity.

E3 ubiquitin ligase inhibitors: A broader class of compounds that target various E3 ligases involved in protein degradation.

Uniqueness: RNF5 inhibitor inh-02 is unique due to its high specificity and potency in inhibiting RNF5/RMA1. It has demonstrated significant efficacy in rescuing the F508del-CFTR mutation, making it a valuable tool for cystic fibrosis research .

Propriétés

IUPAC Name |

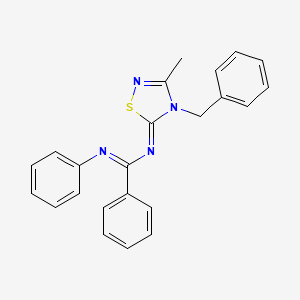

N-(4-benzyl-3-methyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4S/c1-18-26-28-23(27(18)17-19-11-5-2-6-12-19)25-22(20-13-7-3-8-14-20)24-21-15-9-4-10-16-21/h2-16H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZFQLYZABRFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)N1CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

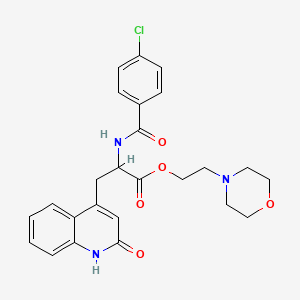

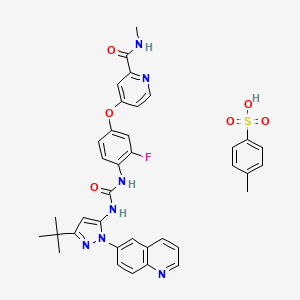

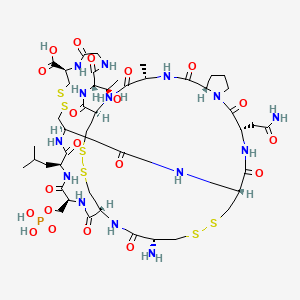

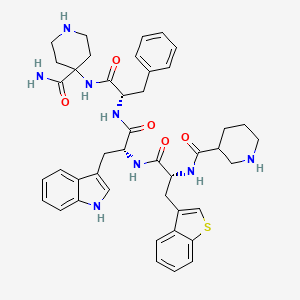

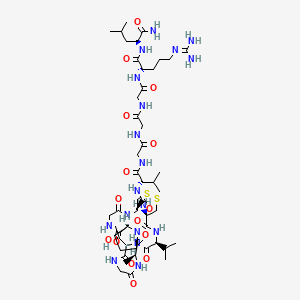

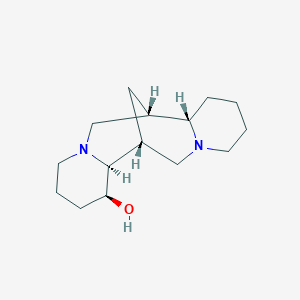

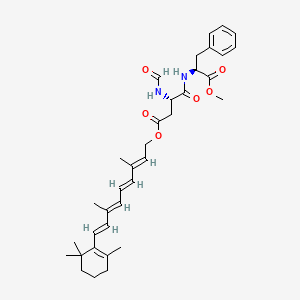

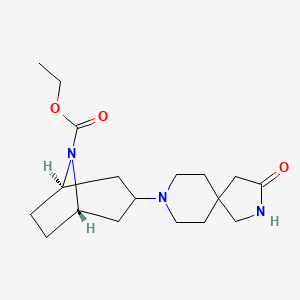

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)